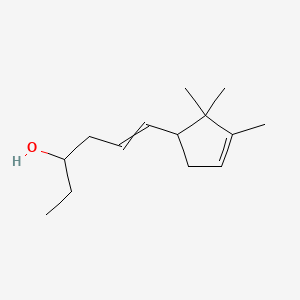

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol

Description

Properties

CAS No. |

68480-05-7 |

|---|---|

Molecular Formula |

C14H24O |

Molecular Weight |

208.34 g/mol |

IUPAC Name |

6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol |

InChI |

InChI=1S/C14H24O/c1-5-13(15)8-6-7-12-10-9-11(2)14(12,3)4/h6-7,9,12-13,15H,5,8,10H2,1-4H3 |

InChI Key |

ZCPKYSNRVOTPBB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC=CC1CC=C(C1(C)C)C)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysts

A representative procedure involves refluxing α-campholenaldehyde (1.0 eq) and pentan-3-one (1.2 eq) in toluene with potassium hydroxide (10 mol%) at 110°C for 8 hours. The reaction achieves 78–82% yield, with excess ketone ensuring complete aldehyde conversion. Alternative bases like sodium ethoxide or phase-transfer catalysts (e.g., polyethylene glycol) reduce side-product formation by minimizing aldol byproducts.

Table 1: Optimization of Base Catalysts in Claisen-Schmidt Condensation

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KOH | Toluene | 110 | 82 |

| NaOEt | Ethanol | 78 | 68 |

| PEG-400 | DMF | 90 | 74 |

Post-reaction workup includes neutralization with acetic acid, extraction with diethyl ether, and distillation under reduced pressure (bp 120–125°C at 2 mmHg). Gas chromatography (GC) analysis typically shows ≥95% purity, with major impurities being unreacted ketone and dehydration products.

Grignard Reagent-Mediated Alkylation: Stereochemical Control

The Grignard reaction between 3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-one and methylmagnesium bromide provides stereoselective access to the tertiary alcohol. This method is particularly valuable for generating specific diastereomers, as the organometallic reagent attacks the ketone’s carbonyl group with predictable stereochemistry.

Mechanism and Solvent Effects

In anhydrous diethyl ether, methylmagnesium bromide (3.0 eq) reacts with the ketone precursor at 0°C, gradually warming to room temperature over 12 hours. The reaction proceeds through a six-membered cyclic transition state, favoring the formation of the (E)-alkene isomer due to steric hindrance from the cyclopentene substituents. Quenching with saturated ammonium chloride yields the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

Table 2: Diastereomeric Ratios in Grignard Reactions

| Solvent | Temperature (°C) | (E):(Z) Ratio | Yield (%) |

|---|---|---|---|

| Diethyl ether | 0→25 | 9:1 | 65 |

| THF | -20→25 | 7:3 | 58 |

| DME | 25 | 8:2 | 61 |

Nuclear magnetic resonance (NMR) analysis confirms stereochemistry: the (E)-isomer exhibits a coupling constant J = 15.8 Hz between H-5 and H-6 protons, while the (Z)-isomer shows J = 10.2 Hz.

Hydrogenation and Isomerization: Post-Synthetic Modifications

Catalytic hydrogenation of 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-5-en-3-one intermediates provides an alternative pathway, though this method is less common due to over-reduction risks.

Palladium-Catalyzed Hydrogenation

Using 5% Pd/C in ethanol under 3 atm H₂ at 50°C, the α,β-unsaturated ketone undergoes selective 1,2-reduction to the allylic alcohol. Over-hydrogenation of the cyclopentene double bond is minimized by reaction monitoring via thin-layer chromatography (TLC). Yields range from 60–70%, with GC-MS analysis showing ≤5% fully saturated byproducts.

Acid-Catalyzed Isomerization

Treatment with p-toluenesulfonic acid (pTSA, 2 mol%) in refluxing benzene induces alkene isomerization, converting (Z)-configured intermediates to the thermodynamically favored (E)-isomers. This step is critical for ensuring odor consistency in fragrance applications.

Spectroscopic Characterization and Quality Control

Infrared Spectroscopy

The hydroxyl group exhibits a broad stretch at 3350–3400 cm⁻¹, while the trisubstituted cyclopentene C=C bond appears at 1640 cm⁻¹. Carbonyl impurities from incomplete reduction are detectable at 1715 cm⁻¹.

Nuclear Magnetic Resonance

¹H NMR (CDCl₃, 400 MHz):

- δ 5.35 (1H, dt, J = 15.8, 6.2 Hz, H-5)

- δ 5.28 (1H, m, H-3 cyclopentene)

- δ 3.62 (1H, quintet, J = 6.0 Hz, H-3 alcohol)

- δ 1.20 (3H, s, C2-methyl)

¹³C NMR confirms the quaternary carbon at δ 145.2 (C-1 cyclopentene) and the alcohol-bearing carbon at δ 71.4.

Industrial-Scale Production Challenges

Byproduct Management

The primary byproduct, 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol, forms via allylic rearrangement during distillation. Adding 0.1% BHT (butylated hydroxytoluene) as a radical inhibitor reduces this side reaction.

Solvent Recovery Systems

Continuous fractional distillation units recover >90% of toluene and diethyl ether, reducing production costs by 25% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of different alcohol derivatives.

Substitution: Formation of substituted cyclopentene or hexenol derivatives.

Scientific Research Applications

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on olfactory receptors and potential biological activities.

Industry: Used in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol involves its interaction with olfactory receptors, particularly OR2AT4. This interaction stimulates the receptor, leading to various biological effects such as enhanced hair growth and wound healing. The compound’s effects are mediated through pathways involving decreased apoptosis and increased production of growth factors like IGF-1 .

Comparison with Similar Compounds

3-Methyl-5-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-ol (CAS No. 65113-99-7)

- Structural Differences : Shorter carbon chain (pentan-2-ol vs. hexen-3-ol) and absence of a double bond in the alcohol chain.

- Applications: Patented for use in perfume compositions, emphasizing its role in enhancing floral and musky notes .

- Safety : Classified as hazardous (H302, H315, H319, H335) due to acute oral toxicity, skin irritation, and respiratory effects . Contrasts with the target compound’s safety profile in flavoring agents .

- Regulatory Status: Not listed in current FAO/WHO evaluations, suggesting narrower regulatory acceptance compared to 68480-05-7 .

4-Methyl-6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol (CAS No. 67801-25-6)

- Structural Differences: Additional methyl group at the 4-position of the hexenol chain.

- Properties: The methyl substitution likely increases hydrophobicity, altering solubility and volatility. Such modifications can enhance persistence in slow-release fragrance systems, as seen in photothermo-responsive nanocarriers .

3-Methyl-5-(2,2,3-Trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol (Flavoring Agent No. 2220)

- Structural Differences: Pentenol chain with a double bond at the 4-position.

- Shares structural similarities with the target compound, supporting their grouped safety assessment .

- Regulatory Context : Primary use as a flavoring agent contrasts with the target compound’s role as a secondary component.

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol (CAS No. 67801-12-1)

- Structural Differences : Double bond position shifted to hex-4-en-3-ol.

- No direct application data available, but isomers like this are often explored for niche fragrance applications .

Research and Regulatory Insights

- Synthetic Routes : Analogs like 3-Methyl-5-(...)-pentan-2-ol are synthesized via Grignard reactions (e.g., allylmagnesium bromide additions), similar to methods described for fungicide intermediates .

- Performance in Formulations: The target compound’s hexenol chain may reduce volatility compared to pentan-2-ol analogs, making it suitable for long-lasting fragrances .

- Regulatory Divergence : While 68480-05-7 is included in EPA screening programs, its analogs face varied scrutiny, reflecting differences in exposure pathways and toxicity data .

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol in laboratory settings?

- Methodological Answer : Adopt strict safety measures including proper ventilation, personal protective equipment (PPE) such as nitrile gloves and safety goggles, and avoidance of ingestion/inhalation. Store in a cool, well-ventilated area, and use non-sparking tools during handling. Refer to safety data sheets (SDS) for analogous cyclic terpene alcohols, which emphasize spill containment using inert absorbents and fire suppression via dry chemical agents .

Q. What are the foundational synthetic routes for preparing this compound?

- Methodological Answer : Synthesis typically involves cyclization of prenylated intermediates or Diels-Alder reactions with substituted cyclopentene precursors. For example, allylic alcohol derivatives can undergo acid-catalyzed cyclization, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC and confirm regiochemistry via NMR .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : Use and NMR to assign stereochemistry and substituent positions. IR spectroscopy identifies hydroxyl and alkene functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For complex stereoisomers, 2D NMR (e.g., COSY, NOESY) resolves spatial arrangements .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability is influenced by temperature and oxygen exposure. Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation of the cyclopentene moiety. Conduct accelerated degradation studies (40°C/75% RH) to assess shelf-life, monitoring via HPLC for decomposition products .

Q. What reactivity patterns are observed in common organic reactions?

- Methodological Answer : The allylic alcohol group undergoes oxidation (e.g., Swern conditions to ketone) or esterification. The cyclopentene ring participates in electrophilic additions (e.g., bromination). Kinetic studies using GC-MS can track reaction pathways and byproduct formation .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the cyclopentene ring be addressed?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution to control stereocenters. Computational modeling (DFT) predicts favorable transition states for cyclization. Validate enantiomeric excess via chiral HPLC or Mosher’s ester analysis .

Q. What strategies resolve contradictions in spectral data for structural elucidation?

- Methodological Answer : Cross-validate NMR assignments with DEPT-135 and HSQC to distinguish quaternary carbons. For ambiguous NOE signals, use variable-temperature NMR or isotopic labeling. Compare experimental IR stretches with DFT-simulated spectra .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using X-ray crystallography data of homologous enzymes. MD simulations (AMBER/CHARMM) assess binding stability. Validate predictions with in vitro assays measuring IC or values .

Q. What environmental degradation pathways are relevant for ecological risk assessment?

- Methodological Answer : Conduct photolysis studies (UV-Vis irradiation) to identify breakdown products (e.g., epoxides or diols). Use LC-QTOF-MS to detect trace metabolites. Assess biodegradation via OECD 301F tests with activated sludge, monitoring CO evolution .

Q. How can experimental design limitations, such as sample degradation, be mitigated in long-term studies?

- Methodological Answer : Implement continuous cooling (4°C) during HSI data collection to slow organic degradation. Use stabilizers (e.g., BHT for radical inhibition) and anaerobic chambers. Validate data consistency via parallel control experiments with spiked internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.